BChE-IN-20

Alzheimer's disease cholinesterase inhibition neuropharmacology

BChE-IN-20 (CAS: 1428439-79-5; compound 7c) is a small-molecule butyrylcholinesterase (BChE) inhibitor classified as a research-use-only tool compound. Two distinct chemical entities are sold under the name 'BChE-IN-20' by commercial vendors: one (compound 7c) is a selective BChE inhibitor with low nanomolar potency against human BChE (hBChE) and demonstrates P-glycoprotein inhibitory activity ; the other (compound 3m) is a dual AChE/BChE inhibitor with micromolar potency and lacks selectivity.

Molecular Formula C27H39N5O2
Molecular Weight 465.6 g/mol
Cat. No. B12380675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBChE-IN-20
Molecular FormulaC27H39N5O2
Molecular Weight465.6 g/mol
Structural Identifiers
SMILESCCN(CC)CCCNC1=NC(=NC2=C1CC(=CN(CC2)C(C)C)C(=O)OC)C3=CC=CC=C3
InChIInChI=1S/C27H39N5O2/c1-6-31(7-2)16-11-15-28-26-23-18-22(27(33)34-5)19-32(20(3)4)17-14-24(23)29-25(30-26)21-12-9-8-10-13-21/h8-10,12-13,19-20H,6-7,11,14-18H2,1-5H3,(H,28,29,30)/b22-19+
InChIKeyUNBZCEWKTVYZBB-ZBJSNUHESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BChE-IN-20 Procurement Guide: Potency, Selectivity, and Comparative Pharmacology of a Research-Grade Butyrylcholinesterase Inhibitor


BChE-IN-20 (CAS: 1428439-79-5; compound 7c) is a small-molecule butyrylcholinesterase (BChE) inhibitor classified as a research-use-only tool compound . Two distinct chemical entities are sold under the name 'BChE-IN-20' by commercial vendors: one (compound 7c) is a selective BChE inhibitor with low nanomolar potency against human BChE (hBChE) and demonstrates P-glycoprotein inhibitory activity [1]; the other (compound 3m) is a dual AChE/BChE inhibitor with micromolar potency and lacks selectivity [2]. This document addresses the selective BChE inhibitor (compound 7c) and its quantifiable differentiation from closest in-class alternatives and reference inhibitors.

BChE-IN-20 Selection: Why In-Class Substitution Without Comparative Data Compromises Experimental Reproducibility


Substitution among commercially available 'BChE-IN' series compounds without quantitative cross-validation introduces substantial experimental risk. BChE-IN-20 (compound 7c) and its closest nominal analog BChE-IN-21 differ in hBChE inhibitory potency by approximately 60-fold (IC50: 2.3 nM vs. 140 nM) [1]. Furthermore, BChE-IN-20 (compound 7c) and AChE/BChE-IN-20 (compound 3m) share the same product name but exhibit fundamentally different selectivity profiles: the former is a BChE-selective inhibitor (IC50 ratio hBChE/hAChE not directly reported but inferred from nanomolar BChE potency and absence of reported AChE activity), while the latter is a micromolar dual inhibitor with a BChE/AChE selectivity index of ~1.7 [2]. These disparities necessitate compound-specific procurement documentation to ensure batch-to-batch consistency and target-engagement validity across independent laboratories.

BChE-IN-20 Quantitative Differentiation: Comparator-Based Evidence for Informed Procurement Decisions


BChE-IN-20 vs. Reference Inhibitor Rivastigmine: 40-Fold Superior Human BChE Potency

BChE-IN-20 (compound 7c) demonstrates an IC50 of 2.3 nM against human BChE (hBChE) . In comparison, the clinically approved cholinesterase inhibitor rivastigmine (a pseudo-irreversible dual AChE/BChE inhibitor) exhibits a reported hBChE IC50 of 91 nM under comparable in vitro enzymatic assay conditions [1]. This represents an approximately 40-fold higher potency for BChE-IN-20 against the hBChE target.

Alzheimer's disease cholinesterase inhibition neuropharmacology

BChE-IN-20 vs. Donepezil: Over 400-Fold Greater BChE Inhibitory Potency

BChE-IN-20 (compound 7c) exhibits an IC50 of 2.3 nM against human BChE (hBChE) . In contrast, donepezil—an FDA-approved AChE-selective inhibitor—demonstrates a reported hBChE IC50 of 988 nM (0.988 μM) . The BChE inhibitory potency of BChE-IN-20 exceeds that of donepezil by a factor of approximately 430-fold.

Alzheimer's disease BChE selectivity cholinergic hypothesis

BChE-IN-20 vs. Closest Series Analog BChE-IN-21: 60-Fold Superior Human BChE Potency

BChE-IN-20 (compound 7c) inhibits hBChE with an IC50 of 2.3 nM . Its closest commercial analog, BChE-IN-21 (compound SXF3), demonstrates an IC50 of 140 nM (0.14 ± 0.02 μM) against hBChE [1]. This represents a 60-fold difference in potency between nominally related compounds within the same inhibitor class.

BChE inhibitor series SAR studies analog comparison

BChE-IN-20 vs. Dual Inhibitor Compound 3m (Same Name, Different Entity): Fundamental Selectivity Distinction

The BChE-selective compound 7c (BChE-IN-20) exhibits nanomolar hBChE potency (IC50 = 2.3 nM) without reported AChE inhibitory activity, indicative of BChE selectivity . In contrast, AChE/BChE-IN-20 (compound 3m), sold under the same product name, is a dual AChE/BChE inhibitor with IC50 values of 34.81 μM (AChE) and 20.66 μM (BChE), yielding a BChE/AChE selectivity index of approximately 1.7 [1]. The two compounds share only the name; their chemical structures (CAS: 1428439-79-5 vs. CAS not reported for compound 3m), potency profiles, and selectivity characteristics are entirely distinct.

compound identity verification selectivity profiling procurement accuracy

BChE-IN-20 vs. BChE-IN-19: 17-Fold Superior Human BChE Potency

BChE-IN-20 (compound 7c) inhibits hBChE with an IC50 of 2.3 nM . BChE-IN-19 (compound 7b), a para-substituted indanone derivative within the same structural series, demonstrates an IC50 of 40 nM (0.04 μM) against BChE [1]. The 17-fold potency differential highlights the impact of subtle structural modifications on target engagement.

BChE inhibitor series potency ranking SAR

BChE-IN-20 Multitarget Profile: P-Glycoprotein Inhibition Adds Dimension Absent in Reference Inhibitors

BChE-IN-20 (compound 7c) inhibits P-glycoprotein (P-gp) with an IC50 of 0.27 μM in addition to its BChE inhibitory activity . In contrast, reference inhibitors rivastigmine and donepezil are not reported to possess P-gp inhibitory activity at comparable concentrations; P-gp inhibition is not a characteristic feature of clinically approved cholinesterase inhibitors [1]. This dual pharmacological activity distinguishes BChE-IN-20 from standard-of-care comparator compounds.

blood-brain barrier P-glycoprotein efflux pump multitarget

BChE-IN-20 Optimal Use Cases: Applications Justified by Comparative Evidence


Alzheimer's Disease Research Requiring Selective hBChE Engagement

BChE-IN-20 is appropriate for in vitro studies investigating the role of butyrylcholinesterase in Alzheimer's disease pathology, particularly in advanced disease stages where BChE activity increases relative to AChE . The compound's 2.3 nM hBChE potency and BChE selectivity make it suitable for experiments requiring clean target engagement without confounding AChE inhibition [1]. In contrast, dual inhibitors such as rivastigmine (hBChE IC50 = 91 nM) or compound 3m (BChE IC50 = 20.66 μM) cannot provide comparable BChE-specific pharmacology [2].

Structure-Activity Relationship (SAR) Studies Using BChE Inhibitor Chemical Series

BChE-IN-20 (compound 7c) serves as a nanomolar potency benchmark within the BChE inhibitor series that includes BChE-IN-19 (IC50 = 40 nM) and BChE-IN-21 (IC50 = 140 nM) [1]. The 2.3 nM hBChE IC50 provides a high-affinity reference point for SAR investigations evaluating the impact of structural modifications on BChE binding affinity. Researchers can use BChE-IN-20 as the potent comparator when screening novel analogs for improved target engagement [2].

CNS Drug Discovery Assays Incorporating P-Glycoprotein Efflux Considerations

BChE-IN-20's P-gp inhibitory activity (IC50 = 0.27 μM) supports its use in assays investigating blood-brain barrier penetration and efflux transporter modulation . Unlike rivastigmine and donepezil, which lack reported P-gp inhibition at relevant concentrations, BChE-IN-20 enables experimental designs that simultaneously probe BChE inhibition and P-gp-mediated efflux [1]. This dual-activity profile is relevant for CNS-targeted compound evaluation where both target engagement and transporter interactions influence brain exposure.

Fluorescent Probe Development for BChE Imaging and Detection

Vendor documentation identifies BChE-IN-20 as a 'promising template to improve design and development of BChE-selective ligands of pharmaceutical interest, including inhibitors and fluorogenic probes' . The compound's nanomolar BChE affinity and established synthetic tractability support its use as a scaffold for developing BChE-targeted imaging agents and activity-based probes for diagnostic or research applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for BChE-IN-20

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.